molecular formula C11H16N2 B2905497 1-Adamantylcyanamide CAS No. 15784-82-4

1-Adamantylcyanamide

Cat. No.: B2905497
CAS No.: 15784-82-4
M. Wt: 176.263
InChI Key: UQYYBDRECPZRSP-UHFFFAOYSA-N
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Description

1-Adamantylcyanamide is an organic compound characterized by the presence of an adamantane cage structure bonded to a cyanamide group. This compound is notable for its unique structural properties, which contribute to its diverse applications in various fields, including medicinal chemistry and materials science.

Biochemical Analysis

Preparation Methods

The synthesis of 1-Adamantylcyanamide typically involves the reaction of 1-aminoadamantane with cyanogen bromide. This reaction proceeds under controlled conditions to yield this compound. The process can be summarized as follows :

    Reactants: 1-aminoadamantane and cyanogen bromide.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, often under reflux conditions.

    Product Isolation: The resulting this compound is purified through standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound are similar but are optimized for larger-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Adamantylcyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The cyanamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Adamantylcyanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

    Industry: this compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Adamantylcyanamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate various biochemical pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-Adamantylcyanamide can be compared with other adamantane derivatives such as:

    1-aminoadamantane (amantadine): Known for its antiviral and antiparkinsonian properties.

    3,5-dimethyl-1-aminoadamantane (memantine): Used in the treatment of Alzheimer’s disease.

These compounds share the adamantane core structure but differ in their functional groups, leading to distinct pharmacological profiles .

Properties

IUPAC Name

1-adamantylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-7-13-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYYBDRECPZRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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